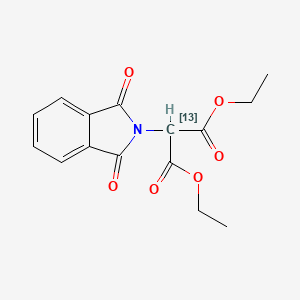

Diethyl 2-phthalimidomalonate-2-13C

Description

Significance of 13C Isotopic Labeling in Chemical and Biochemical Research

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon. medchemexpress.com While it occurs naturally, its low abundance (about 1.1% of all carbon) makes its deliberate incorporation into a molecule a powerful tool for researchers. medchemexpress.com This technique, known as isotopic labeling, essentially "tags" a molecule, allowing it to be tracked and distinguished from its unlabeled counterparts.

In chemical and biochemical research, ¹³C labeling is invaluable for a multitude of applications:

Elucidating Reaction Mechanisms: By tracking the position of the ¹³C atom throughout a chemical transformation, chemists can gain unambiguous insights into the step-by-step process of bond breaking and formation.

Metabolic Pathway Analysis: In biochemistry, ¹³C-labeled compounds are introduced into cells or organisms to trace their metabolic fate. nih.govnih.gov This allows researchers to map out complex metabolic networks and understand how nutrients are utilized. nih.gov

Structural Determination: Techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are significantly enhanced by isotopic labeling. nih.govfrontiersin.org The presence of ¹³C provides distinct signals that aid in the precise determination of molecular structures. frontiersin.org

Quantitative Analysis: Isotope-labeled compounds can be used as internal standards in quantitative studies, improving the accuracy and reliability of measurements. medchemexpress.com

Overview of Diethyl Phthalimidomalonate as a Versatile Synthetic Intermediate

Diethyl phthalimidomalonate is a cornerstone in the field of organic synthesis, primarily recognized for its role in the Gabriel synthesis of amino acids. Its structure features a phthalimide (B116566) group attached to a malonic ester, a combination that provides a unique set of reactive properties. The phthalimide group serves as a masked form of an amino group, while the malonic ester component allows for the introduction of various side chains.

The versatility of diethyl phthalimidomalonate stems from the acidity of the hydrogen atom on the central carbon (the α-carbon) of the malonate unit. wikipedia.org This proton can be easily removed by a base to form a stable carbanion. This carbanion can then react with a wide range of electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds. Subsequent hydrolysis and decarboxylation steps then lead to the formation of a diverse array of α-amino acids. wikipedia.orgyoutube.com

Beyond amino acid synthesis, diethyl phthalimidomalonate and its derivatives are used to create a variety of other important organic molecules, including pharmaceuticals and other specialty chemicals. wikipedia.orggoogle.comgoogle.com

The introduction of a ¹³C label at the 2-position of diethyl phthalimidomalonate, creating Diethyl 2-phthalimidomalonate-2-¹³C, combines the synthetic utility of the parent molecule with the analytical power of isotopic labeling. This allows for detailed investigations into the mechanisms of the Gabriel synthesis and other reactions involving this important intermediate.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1007459-54-2 |

|---|---|

Molecular Formula |

C15H15NO6 |

Molecular Weight |

306.27 g/mol |

IUPAC Name |

diethyl 2-(1,3-dioxoisoindol-2-yl)(213C)propanedioate |

InChI |

InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3/i11+1 |

InChI Key |

SZNGBHWKVWEBKW-KHWBWMQUSA-N |

Isomeric SMILES |

CCOC(=O)[13CH](C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Phthalimidomalonate 2 13c

Strategies for Incorporating ¹³C at the C-2 Position

The central C-2 position of diethyl malonate is highly significant in its chemistry, particularly in reactions involving enolate formation and subsequent alkylation. Labeling this specific carbon with ¹³C provides a powerful tool for tracking its movement and transformations in various reaction pathways.

A primary strategy for introducing a ¹³C label at a specific position is to start with a precursor that already contains the isotope at the desired location. This approach ensures the label's precise placement in the final molecule.

The most direct route to Diethyl 2-phthalimidomalonate-2-¹³C involves the use of [2-¹³C]Diethyl Malonate as a starting material. sigmaaldrich.com This labeled precursor can be synthesized by reacting ¹³C-labeled malonic acid with ethanol (B145695) under acidic catalysis. The resulting [2-¹³C]Diethyl Malonate, with an isotopic purity often exceeding 99 atom% ¹³C, then serves as the key building block.

The subsequent reaction involves the condensation of [2-¹³C]Diethyl Malonate with a suitable phthalimide (B116566) derivative. A common method is the reaction with N-(bromomethyl)phthalimide or a similar halogenated phthalimide derivative. Alternatively, a reaction between [2-¹³C]diethyl bromomalonate and potassium phthalimide can be employed. orgsyn.org This nucleophilic substitution reaction, where the phthalimide nitrogen attacks the labeled carbon of the malonate, directly yields Diethyl 2-phthalimidomalonate-2-¹³C. sigmaaldrich.com

| Precursor | Reagent | Product |

| [2-¹³C]Diethyl Malonate | N-(bromomethyl)phthalimide | Diethyl 2-phthalimidomalonate-2-¹³C |

| [2-¹³C]Diethyl bromomalonate | Potassium phthalimide | Diethyl 2-phthalimidomalonate-2-¹³C |

Achieving high isotopic enrichment is crucial for the successful application of labeled compounds. The goal is to maximize the percentage of molecules that contain the ¹³C isotope at the specified position. Techniques like distillation can be used for the enrichment of stable isotopes. tn-sanso.co.jp

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity. researchgate.netnih.gov It allows for the accurate measurement of the mass-to-charge ratio, distinguishing between the labeled and unlabeled compounds. almacgroup.com Time-of-flight (TOF) mass spectrometry, in particular, offers excellent resolution for separating isotopes. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is instrumental in confirming the position of the ¹³C label within the molecule. The presence of the label at the C-2 position of Diethyl 2-phthalimidomalonate-2-¹³C will result in a characteristic signal in the ¹³C NMR spectrum, confirming the success of the labeling strategy. acs.org

The combination of these techniques ensures that the synthesized Diethyl 2-phthalimidomalonate-2-¹³C meets the high purity standards required for its intended applications. rsc.org

| Analytical Technique | Purpose | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic enrichment and purity. researchgate.net | Provides accurate mass data to quantify the percentage of ¹³C labeling. almacgroup.com |

| ¹³C Nuclear Magnetic Resonance (NMR) | Confirmation of the ¹³C label's position. acs.org | Verifies that the ¹³C atom is located at the C-2 position of the malonate backbone. |

| Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) | Accurate determination of ¹³C isotopic enrichment in complex samples. nih.gov | Allows for precise measurement of low levels of ¹³C-enrichment. nih.gov |

Precursor-Based 13C-Labeling Approaches

Synthesis of Diethyl Phthalimidomalonate Derivatives

Diethyl phthalimidomalonate is a versatile intermediate in organic synthesis, particularly for the preparation of amino acids and other nitrogen-containing compounds. The following sections describe common methods for synthesizing its derivatives.

The hydrogen on the α-carbon of diethyl phthalimidomalonate is acidic and can be removed by a base to form a stable enolate, diethyl sodium phthalimidomalonate. This nucleophilic species can then readily react with various alkyl halides in a nucleophilic substitution reaction to introduce a wide range of alkyl groups at the α-position. nih.gov This method is a cornerstone of the malonic ester synthesis for preparing α-amino acids. wikipedia.org

The general procedure involves treating diethyl phthalimidomalonate with a base like sodium ethoxide to generate the enolate, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride). wikipedia.orgorgsyn.org The choice of the alkyl halide determines the side chain of the resulting substituted malonate.

An alternative approach to synthesizing derivatives involves reacting a substituted imide with a halogenated malonate. For instance, various substituted phthalimides can be reacted with diethyl bromomalonate to introduce different functionalities on the phthalimide ring of the final product. orgsyn.org

Furthermore, reactions can be carried out with other types of imides, not just phthalimide, to generate a diverse array of N-substituted malonate derivatives. nih.gov Similarly, using differently substituted halogenated malonates can also lead to a variety of final products. For example, reacting an imide with diethyl 2-fluoromalonate would introduce a fluorine atom at the α-position. rsc.org

| Reactant 1 | Reactant 2 | Product Type |

| Diethyl sodium phthalimidomalonate | Alkyl Halide | α-Alkyl-diethyl phthalimidomalonate |

| Substituted Phthalimide | Diethyl bromomalonate | Diethyl (substituted-phthalimido)malonate |

| Imide | Diethyl 2-halomalonate | Diethyl 2-halo-2-(N-imido)malonate |

General Methods for Phthalimidomalonate Preparation

The preparation of unlabeled diethyl phthalimidomalonate is typically achieved through the reaction of potassium phthalimide with diethyl bromomalonate. mdpi.com This reaction is a nucleophilic substitution where the phthalimide anion displaces the bromide ion from the diethyl bromomalonate.

The process generally involves intimately stirring diethyl bromomalonate and potassium phthalimide. mdpi.com If the reaction does not initiate spontaneously, gentle heating is applied to start the reaction, which then often proceeds exothermically. mdpi.com After the reaction is complete, the mixture solidifies upon cooling. The product is then purified by washing with water to remove potassium bromide, followed by recrystallization from a suitable solvent like benzene (B151609) to yield pure diethyl phthalimidomalonate. mdpi.com

A plausible synthetic route to Diethyl 2-phthalimidomalonate-2-13C would adapt this general method by starting with Diethyl 2-bromomalonate-2-13C. The synthesis of this labeled bromomalonate would likely begin with a commercially available 13C-labeled precursor, such as diethyl [2-13C]malonate. The bromination of diethyl malonate at the alpha position is a known reaction. wikipedia.org

A facile one-step synthesis of diethyl [2-13C]malonate from ethyl [2-13C]acetate has been reported, providing a key starting material for introducing the isotope at the desired position. acs.org

Spectroscopic and Analytical Characterization Methodologies

The structural integrity, isotopic purity, and site-specificity of this compound are confirmed through a combination of advanced spectroscopic and analytical techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Site Specificity

NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound.

¹³C NMR spectroscopy is the definitive method for confirming the position and extent of carbon-13 enrichment. In the ¹³C NMR spectrum of this compound, the signal corresponding to the C-2 carbon will be significantly enhanced due to the high isotopic abundance (typically 99 atom % ¹³C). sigmaaldrich.com This provides unequivocal evidence of successful isotopic labeling at the desired site. The chemical shifts of the carbon atoms in the molecule are influenced by their electronic environment.

Table 1: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Ester) | 165-190 | The two ester carbonyl carbons will appear in this region. |

| C=O (Phthalimide) | ~167 | The two imide carbonyl carbons. |

| Aromatic C-N | ~132 | The aromatic carbons directly attached to the nitrogen atom. |

| Aromatic C-H | 125-170 | The four carbons of the benzene ring. |

| ¹³C H (Malonate) | ~50-60 | The labeled C-2 carbon, which will show a significantly intense signal. |

| O-C H₂ | 60-80 | The methylene (B1212753) carbons of the ethyl groups. |

| C H₃ | 10-50 | The methyl carbons of the ethyl groups. |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. oregonstate.edusigmaaldrich.com

¹H NMR spectroscopy provides information about the different proton environments within the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phthalimide group, the methine proton at the C-2 position, and the methylene and methyl protons of the two ethyl ester groups.

Table 2: Expected ¹H NMR Signals

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Aromatic (Phthalimide) | ~7.7-7.9 | Multiplet | 4H | Protons on the benzene ring of the phthalimide group. |

| CH (Malonate) | ~5.4 | Singlet (or doublet due to ¹³C coupling) | 1H | The proton attached to the labeled C-2 carbon. Due to the ¹³C labeling, this proton may appear as a doublet due to one-bond ¹H-¹³C coupling. |

| O-CH₂ | ~4.3 | Quartet | 4H | Methylene protons of the ethyl groups, split by the adjacent methyl protons. |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. hmdb.cahmdb.ca

Mass Spectrometry (MS) for Molecular Weight and Isotopic Abundance Determination

Mass spectrometry is crucial for determining the molecular weight of the compound and confirming the incorporation of the ¹³C isotope. The molecular weight of the unlabeled Diethyl 2-phthalimidomalonate is 305.28 g/mol . nist.gov For this compound, the molecular weight is expected to be approximately 306.28 g/mol , reflecting the mass of the heavier carbon isotope. nist.gov

The mass spectrum of diethyl phthalimidomalonate would exhibit a molecular ion peak (M⁺). nist.gov The fragmentation pattern would likely involve the loss of various functional groups. Common fragmentation pathways for phthalates and malonate esters can provide insight into the expected fragments. mdpi.comnih.gov For instance, the loss of an ethoxy group (-OC₂H₅) or the entire diethyl malonate moiety could be observed. mdpi.com A key diagnostic feature in the mass spectrum of the labeled compound would be the observation of the molecular ion peak at M+1 compared to the unlabeled compound. sigmaaldrich.com

Table 3: Potential Mass Spectrometry Fragments

| m/z | Possible Fragment |

|---|---|

| 306 | [M]⁺ (Molecular ion of the labeled compound) |

| 261 | [M - OC₂H₅]⁺ |

| 147 | Phthalic anhydride (B1165640) cation |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would show absorption bands corresponding to the various bonds within the molecule.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Imide) | ~1775 and ~1715 | Symmetric and asymmetric stretching vibrations of the phthalimide carbonyl groups. |

| C=O (Ester) | ~1740 | Stretching vibration of the ester carbonyl groups. |

| C-O (Ester) | ~1250-1000 | Stretching vibrations of the C-O bonds in the ester groups. |

| C-N (Imide) | ~1380 | Stretching vibration of the C-N bond in the imide ring. |

| Aromatic C-H | ~3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

Note: The data is based on the gas-phase IR spectrum of unlabeled diethyl 2-phthalimidomalonate from the NIST WebBook. nist.gov

Mechanistic Investigations Utilizing Diethyl 2 Phthalimidomalonate 2 13c

Elucidation of Organic Reaction Pathways

The reactivity of diethyl 2-phthalimidomalonate is centered on the C-2 position, which is rendered acidic by the two flanking carbonyl groups of the ester functionalities and the electron-withdrawing phthalimido group. Labeling this specific carbon with ¹³C enables precise tracking through various reactions.

In the synthesis of complex organic molecules, particularly in the context of preparing α-amino acids via the Gabriel malonic ester synthesis, it is crucial to verify the connectivity of the final carbon skeleton. The ¹³C label in Diethyl 2-phthalimidomalonate-2-¹³C provides an unambiguous method for this verification.

¹³C as a Positional Marker : The label at the C-2 position allows researchers to confirm that this carbon becomes the α-carbon of the resulting amino acid after alkylation, hydrolysis, and decarboxylation.

Detection Methods : Techniques such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to track the label. In ¹³C NMR, the labeled carbon gives a distinct signal, confirming its location in intermediates and the final product. In MS, the final product will exhibit a molecular ion peak (M+1) that is one mass unit higher than the unlabeled analogue, confirming the incorporation of the isotope. sigmaaldrich.cn

By using Diethyl 2-phthalimidomalonate-2-¹³C, chemists can rule out unforeseen skeletal rearrangements and validate the proposed synthetic pathway, ensuring the structural integrity of the target molecule.

The malonic ester synthesis is a classic method for forming carbon-carbon bonds. libretexts.org The use of the ¹³C-labeled substrate allows for a detailed investigation of the key steps involved: enolate formation and alkylation. fiveable.me

Enolate Formation : The first step involves the deprotonation of the α-carbon by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. When using Diethyl 2-phthalimidomalonate-2-¹³C, the resulting enolate is specifically labeled at the nucleophilic carbon. The acidity of this proton is enhanced by the presence of the two ester groups, facilitating enolate formation. fiveable.me

Alkylation : This ¹³C-labeled enolate then acts as a nucleophile, attacking an alkyl halide (R-X) in a bimolecular nucleophilic substitution (Sₙ2) reaction. libretexts.org This step forms a new carbon-carbon bond, attaching the alkyl group to the labeled C-2 position.

The progress of this two-step sequence can be monitored effectively using ¹³C NMR, providing clear evidence of the transformation from the starting material to the alkylated product.

Table 1: Key Steps in the Alkylation of Diethyl 2-Phthalimidomalonate-2-¹³C

| Step | Reactants | Product | Mechanistic Insight from ¹³C Label |

|---|---|---|---|

| 1. Enolate Formation | Diethyl 2-phthalimidomalonate-2-¹³C, Base (e.g., NaOEt) | ¹³C-labeled enolate anion | Confirms the site of deprotonation. |

| 2. Alkylation | ¹³C-labeled enolate, Alkyl Halide (R-X) | Diethyl 2-alkyl-2-phthalimidomalonate-2-¹³C | Tracks the nucleophilic carbon and confirms the structure of the C-C bond formation product via Sₙ2. |

The alkylation of the enolate derived from Diethyl 2-phthalimidomalonate-2-¹³C is a quintessential example of an Sₙ2 reaction. libretexts.org The labeled enolate serves as the nucleophile, and the alkyl halide is the electrophile. Using the isotopically labeled compound helps to confirm several aspects of this mechanism. libretexts.orgucsb.edu

Identity of the Nucleophile : The ¹³C label confirms that the C-2 carbon of the malonic ester is the atom forming the new bond with the alkyl halide.

Reaction Kinetics : While not a direct measure, the clean conversion to the ¹³C-labeled alkylated product is consistent with the bimolecular nature of the Sₙ2 reaction, where the rate depends on both the enolate and alkyl halide concentrations. libretexts.org

Stereochemistry : If a chiral alkyl halide is used, the Sₙ2 mechanism predicts an inversion of configuration at the electrophilic carbon. While the ¹³C label itself does not report on stereochemistry, its presence allows for the unambiguous structural assignment of the product, which is necessary for stereochemical analysis.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. masterorganicchemistry.com One ester forms an enolate, which then acts as a nucleophile, attacking the carbonyl group of the second ester. libretexts.org

In a "crossed" Claisen condensation involving Diethyl 2-phthalimidomalonate-2-¹³C and a different, non-enolizable ester (e.g., ethyl benzoate), the labeled malonate would serve as the enolate precursor. fiveable.me The ¹³C label would allow researchers to trace the origin of the nucleophilic component in the final β-keto ester product. The mechanism proceeds via nucleophilic acyl substitution, and the ¹³C label would be located α to one of the carbonyl groups in the newly formed product, confirming the mechanistic pathway. masterorganicchemistry.com

Following alkylation, the synthesis of amino acids from diethyl 2-phthalimidomalonate requires hydrolysis of the two ester groups, followed by decarboxylation. libretexts.org The ¹³C label is instrumental in studying these final steps.

Hydrolysis : The alkylated diester is treated with acid or base and heat to hydrolyze both ester groups to carboxylic acids. This forms a substituted ¹³C-labeled malonic acid intermediate.

Decarboxylation : Upon heating, the resulting dicarboxylic acid readily loses one carboxyl group as carbon dioxide. The ¹³C label at the C-2 position ensures that it is retained in the final product, while the unlabeled carboxyl group is eliminated. Studies on analogous compounds show this decarboxylation can be very facile, sometimes occurring spontaneously upon hydrolysis. nih.govbeilstein-journals.org

Research on the hydrolysis of similar substituted malonates has shown that the reaction can be challenging and is often accompanied by decarboxylation. beilstein-journals.org For instance, vigorous acidic conditions are sometimes required to drive the hydrolysis to completion, which simultaneously promotes the loss of CO₂. beilstein-journals.org

Table 2: Analogous Hydrolysis & Decarboxylation Study on a Substituted Diethyl Malonate

| Conditions | Result | Mechanistic Implication |

|---|---|---|

| Basic hydrolysis (ambient temp) | No reaction or decomposition | Ester is stable to mild base, but harsh base leads to side reactions. |

| Acidic hydrolysis (HBr/H₂O) | Traces of product | Biphasic nature of the reaction hinders hydrolysis. |

| Acidic hydrolysis (HBr/AcOH) | Good yield of decarboxylated product | Homogeneous solution allows for efficient hydrolysis, which is immediately followed by decarboxylation, suggesting the malonic acid intermediate is thermally unstable. |

Data derived by analogy from studies on diethyl 2-(perfluorophenyl)malonate. beilstein-journals.orgbeilstein-journals.org

The ¹³C label in Diethyl 2-phthalimidomalonate-2-¹³C allows for absolute confirmation that the decarboxylation proceeds as expected, yielding a ¹³C-labeled α-amino acid.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a change in the rate of a reaction upon isotopic substitution. harvard.edu By comparing the reaction rate of Diethyl 2-phthalimidomalonate-2-¹³C with its unlabeled counterpart, chemists can determine if a bond to the C-2 carbon is broken or significantly altered in the rate-determining step (RDS) of the reaction.

Principle : A C-C or C-H bond is stronger and vibrates at a lower frequency than a ¹²C-C or ¹²C-H bond. It, therefore, requires more energy to break the bond to the heavier ¹³C isotope. If this bond is broken in the RDS, the reaction will be slower with the ¹³C-labeled compound, resulting in a normal KIE (k₁₂/k₁₃ > 1). nih.gov

Application to Enolate Formation : In the formation of the enolate, the C-H bond at the C-2 position is broken. While the KIE for carbon is secondary in this step, a measurable effect can provide insight into the transition state structure.

Application to Alkylation : In the alkylation step, a new C-C bond is formed. The change in bonding and hybridization at the C-2 carbon as it proceeds through the Sₙ2 transition state will result in a KIE. Measuring this KIE can help to elucidate the nature of the transition state and confirm whether C-C bond formation is rate-limiting. nih.gov

| Decarboxylation | ~1.04 | A significant KIE indicates that the C-C bond cleavage is the rate-determining step of the decarboxylation process. |

The accurate measurement of KIEs, made possible by isotopically labeled compounds like Diethyl 2-phthalimidomalonate-2-¹³C, provides some of the most definitive evidence available for pinpointing the rate-determining steps and understanding the transition state structures in chemical reactions. harvard.edu

Identification and Characterization of Reaction Intermediates

The strategic placement of a carbon-13 (¹³C) isotope at the C-2 position of diethyl 2-phthalimidomalonate transforms it into a powerful tool for elucidating complex reaction mechanisms. This isotopic label acts as a spectroscopic probe, allowing researchers to meticulously track the fate of this specific carbon atom through various transformations. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The distinct nuclear spin of ¹³C makes it readily detectable by NMR, providing detailed information about the chemical environment of the labeled carbon. Concurrently, the increased mass of the ¹³C isotope allows for the differentiation of labeled molecules and their fragments in mass spectrometry, aiding in the identification of transient intermediates.

In the context of the Gabriel synthesis of amino acids, where diethyl 2-phthalimidomalonate is a key reagent, the ¹³C label at the C-2 position is of paramount importance. This carbon atom is directly involved in the crucial C-C bond-forming step (alkylation) and its subsequent transformation into the alpha-carbon of the resulting amino acid. By monitoring the changes in the ¹³C NMR spectrum throughout the reaction, researchers can gain insights into the structure and bonding of intermediates that may be too unstable to be isolated and characterized by other means.

Detailed research findings on the direct use of Diethyl 2-phthalimidomalonate-2-¹³C for the identification and characterization of specific reaction intermediates are not extensively available in the public domain. However, the principles of its application can be inferred from studies on related labeled compounds. The general approach involves initiating the reaction and acquiring spectroscopic data at various time points. The appearance and disappearance of signals corresponding to the ¹³C-labeled carbon in different chemical environments would allow for the construction of a mechanistic pathway.

For instance, in the alkylation step of a generic Gabriel-malonic ester synthesis, the initial ¹³C NMR spectrum would show a characteristic signal for the C-2 carbon of the starting material. Upon addition of a base to form the enolate, a shift in the resonance of the ¹³C-labeled carbon would be expected, reflecting the change in its electronic environment. The subsequent addition of an alkyl halide would lead to the disappearance of the enolate signal and the appearance of a new signal corresponding to the C-2 carbon in the alkylated product.

The following tables illustrate the hypothetical ¹³C NMR and Mass Spectrometry data that would be expected in a mechanistic study involving the alkylation of Diethyl 2-phthalimidomalonate-2-¹³C with a generic alkyl halide (R-X).

| Reaction Species | Expected ¹³C Chemical Shift (δ) at C-2 (ppm) | Rationale for Chemical Shift |

|---|---|---|

| Diethyl 2-phthalimidomalonate-2-¹³C (Starting Material) | ~50-60 | The C-2 carbon is situated between two electron-withdrawing carbonyl groups and a nitrogen atom of the phthalimide (B116566) group. |

| Enolate Intermediate | ~80-90 | Formation of the enolate results in a change in hybridization and electron density at the C-2 carbon, leading to a downfield shift. |

| Alkylated Product | ~55-65 | The C-2 carbon is now bonded to the alkyl group (R), and its chemical shift would be influenced by the nature of R. |

| Reaction Species | Expected Molecular Ion Peak (m/z) | Key Fragmentation Patterns |

|---|---|---|

| Diethyl 2-phthalimidomalonate-2-¹³C | [M+H]⁺ = 307 | Loss of ethoxycarbonyl group (-C₂H₅O₂), fragmentation of the phthalimide ring. The presence of the ¹³C label would result in a +1 mass shift compared to the unlabeled compound. |

| Alkylated Product (Example: R = CH₃) | [M+H]⁺ = 321 | Fragmentation patterns would be indicative of the specific alkyl group attached. The ¹³C label would be retained in fragments containing the C-2 carbon. |

By combining the data from these spectroscopic techniques, a detailed picture of the reaction mechanism can be assembled. The identification of transient intermediates, even at low concentrations, becomes feasible, providing crucial evidence to support or refute proposed reaction pathways. While specific experimental data for Diethyl 2-phthalimidomalonate-2-¹³C is not readily found, the established methodologies in isotopic labeling provide a clear framework for how such investigations would be conducted to yield valuable mechanistic insights.

Applications in Advanced Organic Synthesis and Biomolecular Research

Precursors for Stable Isotope Labeled Amino Acids

One of the most significant applications of Diethyl 2-phthalimidomalonate-2-¹³C is in the synthesis of α-amino acids where the α-carbon is specifically labeled with ¹³C. This labeling is crucial for studies in proteomics and metabolomics, where tracking the metabolic fate of amino acids provides insight into complex biological processes. nih.gov The general approach for these syntheses is the malonic ester synthesis, which involves the alkylation of the ¹³C-labeled α-carbon followed by hydrolysis and decarboxylation to yield the target amino acid. masterorganicchemistry.comopenochem.org

The versatility of the malonic ester synthesis allows for the preparation of various ¹³C-labeled amino acids by choosing an appropriate alkylating agent. uobabylon.edu.iq

DL-Aspartic Acid: The synthesis of [2-¹³C]-DL-Aspartic Acid can be achieved by reacting the sodium salt of Diethyl 2-phthalimidomalonate-2-¹³C with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. orgsyn.org The initial alkylation step introduces the carboxymethyl group at the labeled central carbon. Subsequent hydrolysis with a strong acid, like hydrochloric acid, removes the phthaloyl protecting group and hydrolyzes the ester groups. orgsyn.org Upon heating, the intermediate undergoes decarboxylation to yield DL-Aspartic Acid with the ¹³C label at the α-carbon position. orgsyn.org An alternative asymmetric synthesis can produce L-[2-¹³C]Aspartic acid using a chiral glycine (B1666218) equivalent, although this method proceeds through a different intermediate.

Methionine: To synthesize [2-¹³C]-Methionine, the malonic ester is alkylated with a reagent that provides the requisite side chain, such as 2-chloroethyl methyl sulfide. The enolate of Diethyl 2-phthalimidomalonate-2-¹³C, formed by reaction with a base like sodium ethoxide, acts as a nucleophile, displacing the chloride. The subsequent hydrolysis and decarboxylation steps proceed as previously described to afford the ¹³C-labeled methionine. A similar strategy is used for synthesizing ¹³C-methyl-labeled methionine, though in that case, the isotope is on the methyl group rather than the backbone. chemicalbook.com

2,6-Diaminopimelic Acid (DAP): The synthesis of specifically labeled DAP, a key component of the cell wall in many bacteria, can be adapted from established methods using labeled malonic esters. documentsdelivered.com A synthesis of D,L-2,6-Diaminopimelic-(2-¹⁴C) acid has been reported via the alkylation of diethyl acetamidomalonate-(2-¹⁴C). documentsdelivered.com A parallel strategy using Diethyl 2-phthalimidomalonate-2-¹³C would involve alkylation with a suitable five-carbon chain containing a protected amino group at the terminal position, for instance, a 5-bromo-N-phthaloyl-L-norvaline methyl ester. documentsdelivered.com This is followed by acidic hydrolysis to remove all protecting groups and hydrolyze the esters, and finally decarboxylation to yield the desired [2-¹³C]-labeled diaminopimelic acid.

| Target Amino Acid | Alkylating Agent | Key Steps |

| DL-Aspartic Acid | Ethyl bromoacetate | 1. Alkylation 2. Acid Hydrolysis 3. Decarboxylation orgsyn.org |

| Methionine | 2-chloroethyl methyl sulfide | 1. Alkylation 2. Acid Hydrolysis 3. Decarboxylation masterorganicchemistry.comuobabylon.edu.iq |

| 2,6-Diaminopimelic Acid | 5-bromo-N-phthaloyl-L-norvaline methyl ester | 1. Alkylation 2. Acid Hydrolysis 3. Decarboxylation documentsdelivered.com |

Stable isotope-labeled amino acids, synthesized from precursors like Diethyl 2-phthalimidomalonate-2-¹³C, are powerful probes for deciphering the biosynthetic pathways of natural products. When these labeled amino acids are introduced into a biological system, such as a bacterial or cell culture, they are incorporated into proteins and other metabolites. nih.govnih.gov By analyzing the resulting natural products with NMR spectroscopy or mass spectrometry, researchers can pinpoint the location of the ¹³C label. This information reveals how the precursor amino acid was assembled into the more complex molecule, thereby elucidating the sequence of enzymatic reactions in the biosynthetic pathway. For example, ¹³C-labeled amino acids have been instrumental in understanding the formation of peptides, alkaloids, and polyketides. rsc.org The use of precursors like ³-¹³C-pyruvate or ¹-¹³C glucose in cell-free systems can also achieve labeling of amino acid methyl groups, demonstrating the power of isotopic labeling in studying protein synthesis and structure. copernicus.org

Role in Chiral Synthesis and Asymmetric Transformations

The prochiral center of Diethyl 2-phthalimidomalonate-2-¹³C allows its use in asymmetric synthesis to produce chiral molecules with a specific isotopic label. This is particularly valuable in pharmaceutical development and mechanistic studies where the stereochemistry of a molecule is critical to its function.

Creating enantiomerically enriched substituted malonic esters from Diethyl 2-phthalimidomalonate-2-¹³C can be achieved through catalytic asymmetric methods. While the hydrolysis of a substituted malonate diester using enzymes can produce a chiral half-ester, an alternative approach is to introduce chirality during the alkylation step. usm.edu This can be accomplished by using a chiral phase-transfer catalyst. In such a reaction, the catalyst, often derived from cinchona alkaloids, forms a chiral ion pair with the enolate of the malonic ester. This complex then reacts with an alkyl halide, and the chiral environment provided by the catalyst directs the alkyl group to one face of the enolate, resulting in the preferential formation of one enantiomer of the product. Applying this method to Diethyl 2-phthalimidomalonate-2-¹³C would yield enantiomerically enriched, ¹³C-labeled substituted malonic esters.

Diethyl 2-phthalimidomalonate-2-¹³C can serve as a nucleophile in asymmetric Michael addition reactions to form new carbon-carbon bonds enantioselectively. masterorganicchemistry.com In this reaction, the enolate of the malonic ester adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com The use of a chiral catalyst, such as bifunctional thioureas derived from cinchona alkaloids, can achieve high enantioselectivity. rsc.orggoogle.com The catalyst simultaneously activates the Michael acceptor through hydrogen bonding and orients the malonate enolate, controlling the stereochemical outcome of the addition. For example, the highly enantioselective addition of diethyl malonate to chalcones has been successfully catalyzed by such organocatalysts. rsc.org Employing Diethyl 2-phthalimidomalonate-2-¹³C in this reaction would produce a Michael adduct with a ¹³C label at the carbon atom that formed the new bond, providing a powerful tool for mechanistic and metabolic studies of the resulting chiral products.

| Asymmetric Reaction | Reactant | Catalyst Type | Outcome |

| Enantioselective Alkylation | Alkyl Halide | Chiral Phase-Transfer Catalyst usm.edu | Enantiomerically enriched ¹³C-labeled substituted malonic ester |

| Asymmetric Michael Addition | α,β-Unsaturated Carbonyl (e.g., Chalcone) | Chiral Bifunctional Thiourea rsc.orggoogle.com | Enantiomerically enriched ¹³C-labeled Michael adduct |

Building Blocks for Complex Organic Molecules

Beyond amino acids, Diethyl 2-phthalimidomalonate-2-¹³C is a versatile building block for more complex, isotopically labeled organic structures. The malonic ester synthesis provides a robust method for creating mono- and di-substituted acetic acids after hydrolysis and decarboxylation. uobabylon.edu.iq This allows for the introduction of the ¹³C label into a specific position within a larger carbon skeleton.

A notable variation involves using dihaloalkanes as the alkylating agent. Reaction of one equivalent of Diethyl 2-phthalimidomalonate-2-¹³C with one equivalent of a dihaloalkane (e.g., 1,3-dibromopropane) results in a haloalkylmalonic ester. uobabylon.edu.iq Subsequent treatment with a base can induce an internal alkylation reaction, forming a cyclic compound with the ¹³C-labeled carboxyl group attached. This strategy has been used to prepare labeled three-, four-, five-, and six-membered rings, which are common structural motifs in pharmaceuticals and natural products. uobabylon.edu.iq This ability to construct complex, isotopically labeled cyclic systems underscores the compound's value as a fundamental building block in advanced organic synthesis. ontosight.ai

Synthesis of Heterocyclic Compounds

While direct evidence for the use of Diethyl 2-phthalimidomalonate-2-13C in the synthesis of pyrroloisoindole and 1,3,4-triazine derivatives is not extensively documented in the provided search results, the analogous applications of related malonic esters provide a strong basis for its potential in these areas. The reactivity of the malonate core is central to the construction of various heterocyclic systems.

For instance, the synthesis of 1,3,4-triazine derivatives , which are recognized for their herbicidal properties, often involves the reaction of a malonate derivative with a hydrazine (B178648) compound. google.com A common pathway includes the initial conversion of diethyl malonate to diethyl ketomalonate, which then reacts with methylhydrazine to form the triazine ring. google.com Given that this compound can be readily converted to a labeled α-amino acid, its use could enable the synthesis of 13C-labeled triazine structures, which would be invaluable for studying their environmental fate and metabolic breakdown in target organisms.

Similarly, the synthesis of various nitrogen-containing heterocycles relies on the versatile reactivity of malonates. The development of domino annulation reactions provides an efficient route to 1,2,4-triazine derivatives from readily available starting materials. rsc.org Furthermore, novel methods for the synthesis of 1,2,3-triazine derivatives have been developed, highlighting the ongoing interest in this class of compounds for pharmaceutical applications. organic-chemistry.orgnih.gov The introduction of a 13C-label via this compound would offer a powerful method for mechanistic studies of these complex transformations and for tracking the biological activity of the resulting heterocyclic products.

Construction of Advanced Pharmaceutical and Agrochemical Intermediates

The core utility of this compound in this context lies in its role as a precursor to 13C-labeled amino acids. The Gabriel synthesis, a well-established method for amino acid synthesis, utilizes diethyl phthalimidomalonate as a key reagent. Alkylation of the enolate of diethyl phthalimidomalonate, followed by hydrolysis and decarboxylation, yields the desired amino acid. By employing the 13C-labeled version, researchers can introduce a stable isotope at a specific position in the amino acid backbone.

These labeled amino acids are critical building blocks for the synthesis of complex pharmaceutical and agrochemical compounds. The ability to track the 13C label using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unparalleled insight into reaction mechanisms, metabolic pathways, and the mode of action of the final product. For example, 1,3,4-triazine-based derivatives are a significant class of herbicides, and understanding their interaction with biological systems is crucial for developing more effective and safer agrochemicals. google.com The use of 13C-labeled intermediates derived from this compound would greatly facilitate such studies.

Isotopic Probes for Metabolic Pathway Elucidation

The application of stable isotope-labeled compounds has revolutionized the study of metabolism. This compound, as a precursor to labeled amino acids, is a powerful tool for investigating the intricate network of biochemical reactions within living organisms.

Tracing Carbon Flux in Metabolic Networks of Biological Systems

By introducing a 13C-labeled substrate into a biological system, scientists can trace the path of the labeled carbon atom as it is incorporated into various metabolites. nih.gov This technique, known as 13C-assisted metabolism analysis, allows for the determination of functional pathways and the discovery of new enzymes. nih.gov When cells are grown in the presence of a 13C-labeled nutrient, the resulting labeling patterns in key metabolites, such as proteinogenic amino acids, can be analyzed to quantify the relative activity of different metabolic pathways. nih.gov

For example, feeding cells a specifically labeled precursor derived from this compound would lead to the incorporation of the 13C label into the cellular proteome. Subsequent analysis of the labeling patterns of amino acids obtained from protein hydrolysis can reveal the contributions of different carbon sources to their synthesis and the flux through various central metabolic routes. nih.govnih.gov This approach is invaluable for understanding how metabolic networks are rewired in different physiological states or in diseases like cancer. bohrium.com

Investigating Protein Turnover and Protein-Protein Interactions via Amino Acid Labeling

Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process. nih.gov Stable isotope labeling provides a means to measure the rates of these processes for individual proteins within a complex proteome. nih.govbiorxiv.org By introducing a 13C-labeled amino acid, synthesized from this compound, into a cell culture or an intact organism, the rate of incorporation of the label into newly synthesized proteins can be monitored over time. biorxiv.org This allows for the calculation of protein-specific synthesis and degradation rates, providing a dynamic view of the proteome. nih.gov

This method has been used to compare protein turnover rates in different strains of yeast, revealing significant differences that could explain variations in their growth characteristics. nih.gov Furthermore, labeled amino acids can be used to study protein-protein interactions. By selectively labeling one protein partner, changes in its environment upon binding to another protein can be detected using techniques like NMR spectroscopy.

Applications in High-Molecular-Weight Protein NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. However, its application to large proteins and protein complexes is often limited by spectral crowding and rapid signal decay. Isotope labeling, particularly with 13C and 15N, is essential to overcome these limitations. utoronto.ca

A particularly powerful approach for studying large proteins by NMR is the selective labeling of methyl groups of isoleucine, leucine (B10760876), and valine (ILV) in a highly deuterated protein background. nih.govnih.gov Deuteration of the protein minimizes dipolar relaxation, leading to sharper NMR signals, while the protonated methyl groups provide sensitive probes of protein structure and dynamics. nih.gov

Precursors derived from this compound can be used to introduce 13C-labeled methyl groups into these amino acids. For example, labeled valine and leucine can be biosynthetically produced from 2-13C-methyl-acetolactate. nih.gov This selective labeling strategy dramatically simplifies the NMR spectrum of a large protein, allowing for the resolution and assignment of individual methyl group signals. nih.govnih.gov This has enabled the study of macromolecular complexes approaching 1 MDa in size. nih.gov The ability to obtain high-quality spectra of large proteins is crucial for understanding their function and for applications such as drug design. nih.gov

Studies of Protein Structure, Dynamics, and Function

The strategic introduction of stable isotopes into biomolecules is a cornerstone of modern structural biology, and Diethyl 2-phthalimidomalonate-2-¹³C serves as a critical starting material for these advanced applications. Its primary role is in the synthesis of α-¹³C-labeled amino acids, which are subsequently incorporated into proteins for investigation by Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling has revolutionized the study of protein structure, dynamics, and function, particularly for large and complex protein systems that were previously intractable. chemmethod.commedchemexpress.com

The malonic ester synthesis route, for which Diethyl 2-phthalimidomalonate is a classic reagent, allows for the versatile creation of various amino acid side chains attached to the central α-carbon. By using the 2-¹³C labeled version of the reagent, the resulting amino acid will have a ¹³C isotope specifically at the α-carbon position. acs.org This specific labeling is invaluable for NMR experiments. The ¹³C nucleus possesses a nuclear spin that can be detected by NMR, and its presence at a known position provides a powerful probe for elucidating molecular details. nih.gov

Isotopic labeling of amino acids with ¹³C has transformed solution-based NMR spectroscopy, enabling the study of much larger and more complex proteins than was possible with only ¹⁵N labeling. medchemexpress.com Selective ¹³C labeling helps to simplify complex NMR spectra and reduce signal overlap, which is a significant challenge in large proteins. rsc.org This simplification facilitates resonance assignment and allows for the measurement of structural constraints, such as distances between specific atoms. rsc.orgresearchgate.net

Research has demonstrated that while selective ¹⁵N labeling can suffer from isotope scrambling due to metabolic interconversion, ¹³C atoms, particularly at the carbonyl and α-carbon positions, are less prone to such scrambling. nih.gov This leads to cleaner and more easily interpretable NMR data. The high labeling efficiency achievable with ¹³C precursors makes these methods cost-effective and robust for application to proteins exceeding 40 kDa. nih.gov These techniques are not limited to bacterially expressed proteins; methods have also been developed for incorporating ¹³C-labeled amino acids into proteins expressed in yeast and mammalian cells, broadening the scope of proteins that can be studied. chemmethod.commedchemexpress.com

The insights gained from these studies are profound. By analyzing the NMR signals from the ¹³C-labeled sites, researchers can map the three-dimensional structure of proteins, observe conformational changes that occur upon ligand binding or during enzymatic catalysis, and characterize the internal motions (dynamics) that are crucial for protein function. nih.gov

Table 1: Research Findings on the Application of ¹³C-Labeled Amino Acids in Protein Studies

| Research Focus | Technique/Method | Key Findings & Significance | Citations |

|---|---|---|---|

| Resonance Assignment in Large Proteins | ¹³C-labeling of the carbonyl position in a deuterated background. | Enables observation of sensitive TROSY-HNCO cross peaks; less prone to isotope scrambling than ¹⁵N labeling; successfully applied to proteins >40 kDa. | nih.gov |

| Membrane Protein Structure | Selective and extensive ¹³C labeling (TEASE) using labeled glycerol (B35011) as a precursor. | Simplifies solid-state NMR spectra, reduces line broadening, and facilitates resonance assignment and distance measurement in membrane proteins. | rsc.org |

| Protein Production in Mammalian Cells | Synthesis of ¹³C methyl-labeled amino acids and their incorporation into proteins in HEK293 cells. | Overcomes the limitation that mammalian cells lack biosynthetic machinery for certain amino acids, enabling studies of complex human proteins. | chemmethod.commedchemexpress.com |

| Isotope Scrambling Analysis | Investigation of ¹³C scrambling profiles for Cα and side-chain carbons in E. coli. | ¹³Cα and side-chain labeling show substantially lower isotope scrambling than ¹⁵N labeling, improving the fidelity of selective labeling experiments. | |

Specialized Applications in Analytical Chemistry and Material Science

Development of Ion-Selective Electrodes and Potentiometric Sensors

Beyond its utility in biomolecular research, the core structure of Diethyl 2-phthalimidomalonate has found a significant application in the field of analytical chemistry, specifically in the creation of potentiometric sensors. Research has demonstrated its successful use as an ionophore—a neutral carrier—in the membrane of an ion-selective electrode (ISE) designed for the sensitive and selective detection of chromium(III) ions (Cr³⁺). nih.gov

In this application, Diethyl 2-phthalimidomalonate is incorporated into a poly(vinyl chloride) (PVC) matrix. The resulting polymeric membrane forms the sensing element of the electrode. The ionophore acts as a selective complexing agent, binding Cr³⁺ ions from a sample solution and carrying them across the membrane interface. This selective interaction generates a potential difference across the membrane that is proportional to the concentration of Cr³⁺ ions in the sample. This potential is then measured against a reference electrode, allowing for quantitative determination of the analyte.

A study detailing the development of such a sensor reported a membrane composition optimized for performance, consisting of the ionophore, a PVC matrix, a plasticizer (benzyl acetate), and a lipophilic salt (sodium tetraphenyl borate). nih.gov The resulting sensor exhibited excellent performance characteristics, including a wide linear response range and a low detection limit, making it suitable for environmental and industrial monitoring. nih.gov

The sensor demonstrated a Nernstian response, which is ideal for potentiometric measurements, over a broad concentration range from 1.0 × 10⁻⁷ to 1.0 × 10⁻² mol L⁻¹. nih.gov Furthermore, it possessed a rapid response time of approximately 5 seconds and showed high selectivity for Cr³⁺ over many other common alkali, alkaline earth, and transition metal ions. nih.gov This high selectivity is crucial for accurate measurements in complex matrices, such as industrial wastewater. The utility of the electrode was successfully validated by using it as an indicator electrode in the potentiometric titration of Cr³⁺ and for the direct determination of chromium in electroplating industry waste samples. nih.gov

While this application uses the unlabeled compound, the principle relies on the specific chemical structure of Diethyl 2-phthalimidomalonate. The use of the ¹³C-labeled variant in such a sensor is not standard, as the isotopic label is not required for the electrochemical detection mechanism itself. However, this application underscores the versatility of the molecule's structure in creating sophisticated analytical tools.

Table 2: Performance Characteristics of a Cr³⁺ Ion-Selective Electrode Based on Diethyl 2-phthalimidomalonate

| Parameter | Value/Finding |

|---|---|

| Ionophore | Diethyl 2-phthalimidomalonate (DPM) |

| Optimal Membrane Composition | 30% PVC, 62% Benzyl (B1604629) Acetate, 6% DPM, 2% Sodium Tetraphenyl Borate |

| Linear Concentration Range | 1.0 × 10⁻⁷ to 1.0 × 10⁻² mol L⁻¹ |

| Response Slope | 20.6 ± 0.2 mV/decade (Nernstian) |

| Detection Limit | 8.6 × 10⁻⁸ mol L⁻¹ |

| Response Time | ~5 seconds |

| Operational pH Range | 2.9 - 6.1 |

| Application | Indicator electrode for Cr³⁺ titration; Determination of Cr³⁺ in electroplating waste. |

Data sourced from a study on a poly(vinyl chloride) membrane sensor. nih.gov

Computational and Theoretical Studies on Diethyl 2 Phthalimidomalonate 2 13c Reactivity

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving diethyl 2-phthalimidomalonate-2-13C. The strategic placement of the ¹³C label at the reactive C-2 position is key for these investigations. This position is central to many of the compound's characteristic reactions, such as enolate formation and subsequent alkylations or condensations.

Theoretical studies would typically model the deprotonation of the α-carbon to form the enolate intermediate. By calculating the potential energy surface, researchers can identify the transition state structures and determine the activation energies for this process. The choice of base and solvent can be modeled to understand their influence on the reaction kinetics and thermodynamics.

For a typical alkylation reaction, quantum chemical calculations can predict the energies of transition states for competing reaction pathways, thereby explaining observed regioselectivity or stereoselectivity. The calculations would involve optimizing the geometries of the reactants, intermediates, transition states, and products. The ¹³C label itself does not significantly alter the electronic structure, but its presence allows for the theoretical prediction of kinetic isotope effects (KIEs), which can be compared with experimental data to validate the proposed mechanism. For example, a theoretical study could compare the activation energy for the reaction with the ¹³C-labeled compound versus the unlabeled ¹²C analogue to determine the primary or secondary KIE.

Table 1: Hypothetical Calculated Thermodynamic Data for the Deprotonation of this compound

| Species | Method/Basis Set | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant + Base (e.g., Ethoxide) | B3LYP/6-31G(d) | 0.00 | 0.00 |

| Transition State | B3LYP/6-31G(d) | +15.2 | +14.8 |

| Enolate Intermediate + Conjugate Acid (Ethanol) | B3LYP/6-31G(d) | -5.8 | -6.5 |

Note: The data in this table is illustrative and represents the type of output generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and dynamics of molecules over time. For this compound, MD simulations can provide insights into the flexibility of the molecule, particularly the rotational freedom around the C-N bond and the bonds connecting the ester groups.

An MD simulation would begin by defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The simulation then solves Newton's equations of motion for the atoms over a series of small time steps, generating a trajectory of the molecule's movement. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and the nature of intramolecular interactions, such as hydrogen bonding or steric hindrance.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules or other reactants. This is particularly useful for understanding how intermolecular forces, such as van der Waals forces and electrostatic interactions, influence the molecule's orientation and reactivity in a condensed phase. The ¹³C isotope has a negligible effect on the classical mechanics of the simulation, but the resulting conformational ensembles from MD can be used as starting points for more detailed quantum chemical calculations. These simulations can reveal how the molecule adapts its shape in different environments, which is crucial for understanding its behavior in a reaction mixture. nih.govmdpi.comnih.gov

Table 2: Potential Intermolecular Interactions for Conformational Analysis via MD Simulations

| Interaction Type | Potential Interacting Groups on this compound | Potential Solvent/Reactant Partners |

| Hydrogen Bonding (Acceptor) | Carbonyl oxygens (phthalimido and ester) | Protic solvents (e.g., Ethanol) |

| Dipole-Dipole | Ester groups, Phthalimido group | Polar aprotic solvents (e.g., DMF) |

| van der Waals | Entire molecule, particularly the aromatic ring | All solvents and reactants |

Note: This table illustrates the types of interactions that would be analyzed in an MD simulation study.

Prediction of Spectroscopic Parameters and Isotopic Effects

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental data for structure verification and analysis. For this compound, the most relevant spectroscopic technique is Nuclear Magnetic Resonance (NMR), specifically ¹³C NMR.

Quantum chemical methods, such as Gauge-Including Atomic Orbital (GIAO) calculations, can predict the ¹³C chemical shifts with a high degree of accuracy. By calculating the magnetic shielding tensors for each carbon atom, a theoretical NMR spectrum can be generated. For the labeled compound, the calculation would predict a large, enhanced signal at the C-2 position. This is invaluable for confirming the site of the label and for assigning peaks in complex spectra.

Furthermore, the isotopic substitution leads to predictable effects on vibrational spectra (e.g., Infrared and Raman). The change in mass from ¹²C to ¹³C at the C-2 position will cause a shift in the vibrational frequencies of modes involving the movement of this atom. These isotopic shifts can be calculated computationally and provide a fine-grained probe of the molecule's vibrational dynamics. The magnitude of these shifts can confirm the successful incorporation of the isotope and aid in the assignment of vibrational bands.

Table 3: Predicted Isotopic Effects on Spectroscopic Parameters

| Spectroscopic Parameter | Predicted Effect of ¹³C Label at C-2 | Computational Method |

| ¹³C NMR Chemical Shift | Significant signal enhancement at the C-2 position, with a predicted chemical shift value. | GIAO/DFT |

| ¹H-¹³C Coupling Constant (¹JCH) | A large, one-bond coupling constant would be predicted between the C-2 and its attached proton. | DFT |

| Vibrational Frequency (C-H stretch) | A predictable shift to a lower frequency (wavenumber) compared to the unlabeled compound. | Vibrational Frequency Analysis |

| Vibrational Frequency (C-C stretch) | Modes involving the C-2 carbon will show a shift to lower frequencies. | Vibrational Frequency Analysis |

Note: This table outlines the expected spectroscopic changes due to isotopic labeling, which can be quantitatively predicted through computation.

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes for Labeled Compounds

The synthesis of stable isotope-labeled (SIL) compounds like Diethyl 2-phthalimidomalonate-2-13C is crucial for a wide range of applications in drug discovery and development. nih.gov However, traditional methods often present challenges. nih.gov Current research focuses on developing more efficient and sustainable synthetic pathways.

One promising approach involves the use of flow chemistry, which offers precise control over reaction parameters, improved mixing, and enhanced safety compared to traditional batch synthesis. x-chemrx.com This technique is being explored to improve the cost-effectiveness, regioselectivity, and yield of isotope-labeling reactions. x-chemrx.com Another strategy is the late-stage direct hydrogen isotope exchange (HIE), which avoids the need for prefunctionalization and uses readily available and cost-efficient reagents like D₂O or ¹³CO₂. x-chemrx.com This method is particularly advantageous for synthesizing complex molecules as it introduces the label at a specific position without needing to construct the entire molecule from scratch. x-chemrx.com

Biosynthesis is another avenue being explored, where deuterated precursors are fed to living cells or organisms to produce labeled metabolites. clearsynth.com While this method can be effective, it can also be time-consuming and expensive. clearsynth.com Therefore, a key area of future research will be the optimization of these biosynthetic pathways and the development of new, more economical methods for producing deuterium-labeled compounds in larger quantities. clearsynth.com The overarching goal is to create synthetic routes that are not only efficient but also environmentally friendly, reducing waste and the use of hazardous materials.

Expansion of Applications in Chemical Biology and Proteomics Beyond Current Paradigms

Isotopically labeled compounds are invaluable tools in chemical biology and proteomics for understanding complex biological processes. symeres.com this compound, as a precursor for labeled amino acids, has significant potential to expand our understanding in these fields.

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis of proteins. longdom.org By growing cells in media containing isotopically labeled amino acids, such as those derived from this compound, researchers can accurately compare protein abundance between different experimental conditions. longdom.org This has profound implications for identifying biomarkers and understanding disease mechanisms. longdom.org

Future applications could involve more complex labeling strategies to study protein turnover, post-translational modifications, and protein-protein interactions with greater detail. For instance, using metabolites like [¹³C]glucose can lead to variable incorporation of carbon atoms into different amino acids, making comparative analyses more complex. liverpool.ac.uk The use of specifically labeled precursors like this compound can provide more controlled and interpretable results. liverpool.ac.uk The development of multiplexed labeling approaches, using different isotopes, will further enhance the ability to study multiple conditions simultaneously. liverpool.ac.uk

Integration with Advanced Spectroscopic Techniques for Enhanced Isotope Tracing Capabilities

The combination of stable isotope labeling with advanced spectroscopic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has revolutionized the study of metabolism and metabolic pathways. acs.org this compound is poised to play a crucial role in enhancing these capabilities.

High-resolution mass spectrometry can quantify isotope labeling in peptides with high accuracy and sensitivity, providing insights into subcellular biosynthesis and amino acid metabolism. acs.org The use of ¹³C-labeled compounds allows for the tracing of carbon atoms through various metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. springernature.com

A particularly promising technique is hyperpolarized ¹³C metabolic magnetic resonance spectroscopy (MRS), which overcomes the low sensitivity of conventional ¹³C NMR. escholarship.org By using hyperpolarized [1-¹³C]pyruvate, researchers can monitor metabolic reactions in real-time, providing a powerful tool for studying cellular energy metabolism in diseases like cancer. escholarship.org Future research will likely focus on developing new hyperpolarized probes derived from labeled compounds like this compound to investigate a wider range of metabolic pathways. The integration of these advanced spectroscopic methods with sophisticated data analysis techniques will provide a more comprehensive and dynamic view of cellular metabolism. nih.gov

Application in High-Throughput Screening and Drug Discovery Platforms

Isotopically labeled compounds are critical in various stages of drug discovery, from initial high-throughput screening (HTS) to preclinical and clinical studies. researchgate.net The synthesis of radiolabeled and stable isotope-labeled compounds is an integral part of this process. researchgate.netresearchgate.net

In HTS, labeled compounds can be used to identify potential drug candidates that interact with specific targets. nih.gov For example, in the development of thyroperoxidase inhibitors, a tiered HTS approach was used to screen a large chemical library. nih.gov Labeled malonates, derived from compounds like this compound, can be used to synthesize a diverse range of molecules for such screening campaigns. ontosight.ai

Furthermore, labeled compounds are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. acs.org By tracing the metabolic fate of a labeled drug, researchers can gain valuable insights into its efficacy and potential toxicity. clearsynth.comacs.org The use of stable isotopes like ¹³C is particularly advantageous as it avoids the safety concerns associated with radiolabels. researchgate.net Future developments in this area will likely involve the use of more sophisticated labeled compounds and analytical techniques to build more accurate predictive models of drug behavior in the body.

Exploration of Novel Catalytic Systems for Transformations Involving Labeled Malonates

The development of novel catalytic systems for reactions involving malonates is an active area of research with significant implications for the synthesis of complex molecules. acs.orgnih.gov These advancements are directly applicable to transformations involving labeled malonates like this compound.

Recent studies have shown that isothiourea catalysts can be used for the enantioselective Michael addition of malonates to α,β-unsaturated esters, providing excellent stereocontrol. acs.org Another significant development is the catalytic reductive desymmetrization of malonic esters using a dinuclear zinc complex, which allows for the synthesis of chiral α-quaternary β-hydroxyesters. nih.gov

These novel catalytic methods open up new possibilities for the synthesis of complex, stereochemically defined molecules from labeled malonate precursors. Future research will likely focus on expanding the scope of these catalytic transformations to a wider range of substrates and developing even more efficient and selective catalysts. The ability to perform these transformations on isotopically labeled compounds will be crucial for synthesizing advanced probes for studying biological systems and for the development of new pharmaceuticals. wikipedia.org

Q & A

Q. How can the isotopic purity of Diethyl 2-phthalimidomalonate-2-13C be verified experimentally?

To confirm isotopic purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) to detect the position and enrichment of the 13C label. For instance, the absence of unlabeled peaks at the C-2 position in 13C-NMR spectra indicates >99% isotopic purity . Additionally, mass spectrometry (MS) can quantify isotopic enrichment by analyzing the molecular ion cluster pattern. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What synthetic routes are optimal for incorporating the 13C label into Diethyl 2-phthalimidomalonate?

The 13C label is typically introduced at the malonate C-2 position via isotopically labeled starting materials , such as 13C-enriched malonic acid derivatives. For example, reacting phthalic anhydride with 13C-labeled glycine or its derivatives under controlled pH and temperature (e.g., 80–100°C in ethanol) yields the phthalimido intermediate, which is then esterified with diethyl malonate-2-13C . Key parameters include reaction time (12–24 hrs) and anhydrous conditions to prevent hydrolysis.

Q. How does the 13C label influence solubility and stability in organic solvents?

The 13C label minimally alters physical properties but may slightly affect crystallization behavior due to isotopic mass differences. This compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). Stability tests under inert atmospheres (N2/Ar) at 4°C show no degradation over 6 months .

Advanced Research Questions

Q. What mechanistic insights can be gained from using this compound in palladium-catalyzed reactions?

The compound serves as a 13C-labeled electrophile in cross-coupling reactions (e.g., Buchwald-Hartwig amination). Kinetic isotope effect (KIE) studies using 13C-labeled vs. unlabeled substrates reveal details about bond-breaking/forming steps. For example, a KIE >1.0 indicates rate-limiting oxidative addition at the C–N bond . Isotopic labeling also aids in tracking intermediates via in situ NMR or MS.

Q. How can contradictions in isotopic labeling efficiency be resolved during peptide synthesis?

Discrepancies in labeling efficiency often arise from competing hydrolysis or racemization . Mitigation strategies include:

Q. What computational methods are suitable for modeling the 13C NMR chemical shifts of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict 13C chemical shifts with <5 ppm deviation from experimental values. Key parameters include solvent effects (PCM model) and conformational sampling of the phthalimido ring . Cross-validation with experimental 13C-NMR data (e.g., Aldrich FT-IR Collection) refines accuracy .

Safety and Handling

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Use gloveboxes or Schlenk lines to exclude moisture/oxygen.

- Avoid inhalation of dust by working in fume hoods with HEPA filters.

- Store in airtight containers under inert gas (Ar) at –20°C for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.